molecular formula C3H8OPS2- B14754771 Phosphonodithioic acid, methyl-, O-ethyl ester CAS No. 999-83-7

Phosphonodithioic acid, methyl-, O-ethyl ester

Cat. No.: B14754771
CAS No.: 999-83-7
M. Wt: 155.20 g/mol
InChI Key: KVYMNPHHMZSJCI-UHFFFAOYSA-M
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Description

Phosphonodithioic acid, methyl-, O-ethyl ester is an organophosphorus compound with the molecular formula C3H9O2PS2. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonodithioic acid, methyl-, O-ethyl ester can be synthesized through the reaction of methyl phosphonodithioic acid with ethanol. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphonodithioic acid, methyl-, O-ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: In this reaction, one functional group in the molecule is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce phosphonodithioic acid derivatives, while substitution reactions can yield a variety of substituted phosphonodithioic acid esters.

Scientific Research Applications

Phosphonodithioic acid, methyl-, O-ethyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the manufacture of pesticides, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which phosphonodithioic acid, methyl-, O-ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological and chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phosphorodithioic acid, O,O-diethyl ester: This compound has similar chemical properties and is used in similar applications.

    O-Ethyl methylphosphonothioic acid: Another related compound with applications in the synthesis of pesticides and pharmaceuticals.

Uniqueness

Phosphonodithioic acid, methyl-, O-ethyl ester is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various specialized applications, particularly in research and industrial processes.

Properties

CAS No.

999-83-7

Molecular Formula

C3H8OPS2-

Molecular Weight

155.20 g/mol

IUPAC Name

ethoxy-methyl-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C3H9OPS2/c1-3-4-5(2,6)7/h3H2,1-2H3,(H,6,7)/p-1

InChI Key

KVYMNPHHMZSJCI-UHFFFAOYSA-M

Canonical SMILES

CCOP(=S)(C)[S-]

Origin of Product

United States

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